4-Ethoxy vs. Non-Substituted Benzamidine: Structural Impact on Serine Protease Inhibition
Substitution at the para-position of the benzamidine ring is known to modulate inhibitory activity against serine proteases like trypsin. While direct quantitative data for 4-ethoxybenzamidine hydrochloride is limited in public domain, QSAR studies on p-substituted benzamidines demonstrate that increasing substituent polarity generally decreases potency compared to the unsubstituted benzamidine [1]. This suggests that 4-Ethoxybenzene-1-carboximidamide hydrochloride will exhibit a different inhibitory profile (lower potency but potentially altered selectivity) relative to benzamidine hydrochloride (Ki ~19 μM against trypsin ), making it a valuable tool for probing subtle binding interactions.
| Evidence Dimension | Inhibitory Potency (Ki) against Trypsin |
|---|---|
| Target Compound Data | Data not publicly available for this specific compound. |
| Comparator Or Baseline | Benzamidine hydrochloride (CAS 1670-14-0): Ki = 19 μM |
| Quantified Difference | Inferred to be lower potency based on QSAR trends for polar p-substituents [1]. |
| Conditions | Biochemical assay for trypsin inhibition (QSAR model for p-substituted benzamidines). |
Why This Matters
For research focused on benzamidine-protein interactions, using the 4-ethoxy derivative instead of unsubstituted benzamidine is essential to understand the role of electronic and steric effects at the para-position.
- [1] Talhout, R., & Engberts, J. B. F. N. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. YCR Index. View Source
